2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1H-benzimidazole
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Overview
Description
2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1H-benzimidazole is a chemical compound with the molecular formula C14H11FN4. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1H-benzimidazole typically involves the condensation of 4-fluorobenzaldehyde with 2-hydrazinyl-1H-benzimidazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Material Science: The compound is explored for its use in the development of new materials with unique properties, such as fluorescence and conductivity.
Biological Studies: It is used in research to understand its interactions with enzymes and proteins, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-1H-benzimidazole
- 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1H-benzimidazole
- 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-1H-benzimidazole
Uniqueness
2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1H-benzimidazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11FN4 |
---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H11FN4/c15-11-7-5-10(6-8-11)9-16-19-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H2,17,18,19)/b16-9+ |
InChI Key |
ZUWCHHKKYZDEMK-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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